
(3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)(quinoxalin-6-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)(quinoxalin-6-yl)methanone, commonly referred to as MPQ, is a novel compound that has attracted significant attention in recent years due to its potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Drug Development
This compound, with its piperidine and quinoxaline moieties, could be a precursor in the synthesis of novel pharmaceuticals. Piperidine is a common element in medicinal chemistry, often found in drugs due to its bioactive properties . Quinoxaline derivatives are known for their antibacterial and antiviral activities, making them valuable in drug development .
Antibacterial Agents
The structural features of this compound suggest potential use as an antibacterial agent. The synthesis of N-substituted benzoxazole derivatives, which share a similar structure, has shown antibacterial effects against certain strains of bacteria . This indicates that our compound could be part of new antibacterial drug formulations.
Anti-Inflammatory Medications
Compounds with piperidine structures have been synthesized and evaluated for their anti-inflammatory properties . Given the structural similarity, “(3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)(quinoxalin-6-yl)methanone” could be explored for its efficacy in reducing inflammation, potentially leading to new anti-inflammatory medications.
Antipsychotic Drug Synthesis
Piperidine derivatives are key intermediates in the synthesis of antipsychotic drugs . This compound could be involved in the synthesis of paliperidone, an antipsychotic medication, suggesting its role in the treatment of mental health disorders.
Agricultural Chemicals
While specific data on the use of this compound in agriculture is not readily available, piperidine derivatives are often explored for their potential as pesticides or herbicides due to their bioactivity . Further research could uncover applications in protecting crops from pests or diseases.
Environmental Science Applications
The compound’s potential antibacterial properties could be beneficial in environmental science, particularly in the bioremediation of contaminated sites. By inhibiting harmful bacterial growth, it could help in the cleanup of environmental pollutants .
Biochemical Research
In biochemistry, this compound could be used as a reagent or a building block for synthesizing more complex molecules. Its piperidine core is particularly significant in biochemical studies due to its presence in many bioactive compounds .
Industrial Chemistry
The compound’s derivatives could be used in the chemical industry for the synthesis of various materials, including polymers, dyes, and resins. The piperidine and quinoxaline components are versatile in chemical reactions, which can be advantageous in industrial applications .
Wirkmechanismus
Target of Action
Many compounds with similar structures are known to target protein kinases, which play crucial roles in regulating cellular processes .
Mode of Action
These compounds often work by binding to their target proteins and inhibiting their activity. This can lead to changes in cellular signaling pathways .
Biochemical Pathways
The affected pathways would depend on the specific protein targets of the compound. For example, if the compound targets protein kinase B (PKB), it could affect the phosphatidylinositol-3 kinase (PI3K) signaling pathway .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of a compound can greatly influence its bioavailability. For instance, some compounds undergo rapid metabolism in vivo, leading to rapid clearance and low oral bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. In general, inhibition of protein kinases can affect cell proliferation and survival .
Eigenschaften
IUPAC Name |
[3-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]-quinoxalin-6-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2/c1-13-20-7-6-18(23-13)26-15-3-2-10-24(12-15)19(25)14-4-5-16-17(11-14)22-9-8-21-16/h4-9,11,15H,2-3,10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSSIKBMIZKJLCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCCN(C2)C(=O)C3=CC4=NC=CN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)(quinoxalin-6-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

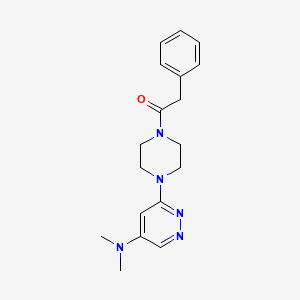
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2,2,2-trifluoroethanamine](/img/structure/B2560749.png)
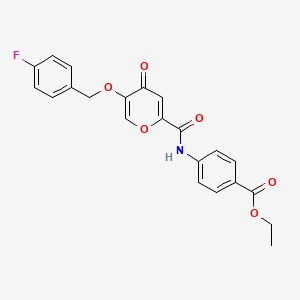


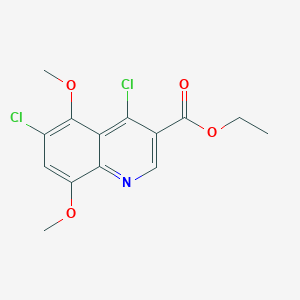
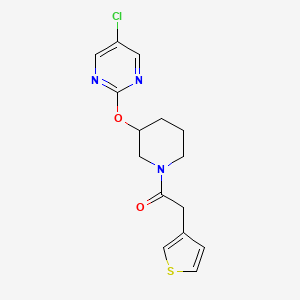
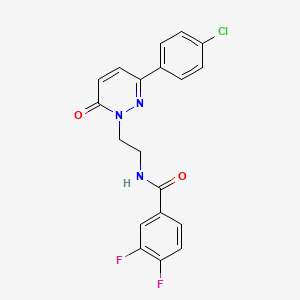


![(2,4-Dimethyl-6-methylsulfanylpyrimidin-5-yl)-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)methanone](/img/structure/B2560763.png)
![Tert-butyl N-[(1R)-1-(2-amino-1,3-thiazol-4-yl)-2,2-dimethylpropyl]carbamate](/img/structure/B2560764.png)

![3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-phenylbutan-2-yl)propanamide](/img/structure/B2560767.png)